4-(azetidin-3-yloxy)-N-methylbutanamide
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Overview
Description
4-(azetidin-3-yloxy)-N-methylbutanamide is a chemical compound that features an azetidine ring, which is a four-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(azetidin-3-yloxy)-N-methylbutanamide typically involves the reaction of azetidine derivatives with appropriate butanamide precursors. One common method involves the nucleophilic substitution reaction where azetidine is reacted with a halogenated butanamide under basic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions
4-(azetidin-3-yloxy)-N-methylbutanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the azetidine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(azetidin-3-yloxy)-N-methylbutanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 4-(azetidin-3-yloxy)-N-methylbutanamide involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 4-(azetidin-3-yloxy)pyridine dihydrochloride
- 3-(azetidin-3-yloxy)-4-methylpyridine
- 4-(azetidin-3-yloxy)benzonitrile
Uniqueness
4-(azetidin-3-yloxy)-N-methylbutanamide is unique due to its specific substitution pattern on the azetidine ring, which imparts distinct chemical and biological properties compared to other azetidine derivatives .
Properties
Molecular Formula |
C8H16N2O2 |
---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
4-(azetidin-3-yloxy)-N-methylbutanamide |
InChI |
InChI=1S/C8H16N2O2/c1-9-8(11)3-2-4-12-7-5-10-6-7/h7,10H,2-6H2,1H3,(H,9,11) |
InChI Key |
XKDZDCKLEMEZST-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CCCOC1CNC1 |
Origin of Product |
United States |
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